![molecular formula C13H11ClFN3O B8274288 6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B8274288.png)
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide
概要
説明
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloropyridazine ring and a carboxylic acid amide group attached to a fluorophenyl ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridazine-3-carboxylic acid and 2-(3-fluorophenyl)ethylamine.
Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Coupling Reaction: The activated carboxylic acid reacts with 2-(3-fluorophenyl)ethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
科学的研究の応用
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloropyridazine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-(3-Fluorophenyl)ethylamine: Another precursor used in the synthesis.
6-Chloropyridine-3-carboxylic acid: A related compound with similar structural features.
Uniqueness
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is unique due to the combination of the chloropyridazine ring and the fluorophenyl ethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C13H11ClFN3O |
|---|---|
分子量 |
279.70 g/mol |
IUPAC名 |
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H11ClFN3O/c14-12-5-4-11(17-18-12)13(19)16-7-6-9-2-1-3-10(15)8-9/h1-5,8H,6-7H2,(H,16,19) |
InChIキー |
RAEIHVXPNQZPSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)C2=NN=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

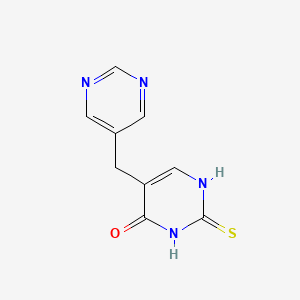



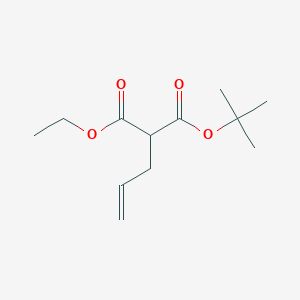
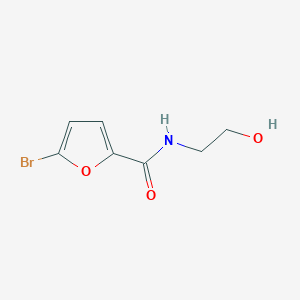
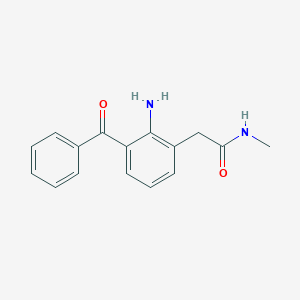
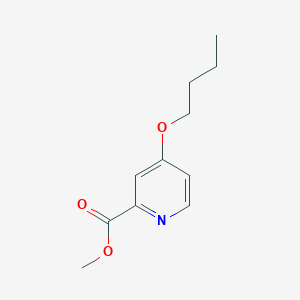
![{4-[4-bromo-1-(1-methylethyl)-1H-pyrazol-3-yl]phenyl}amine](/img/structure/B8274283.png)

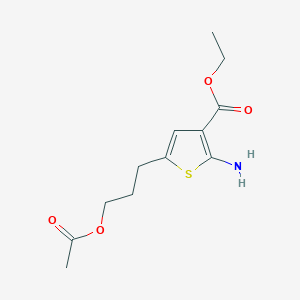
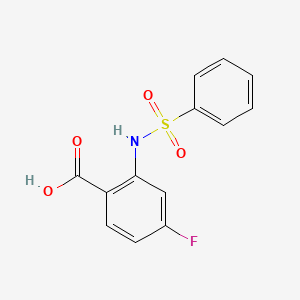
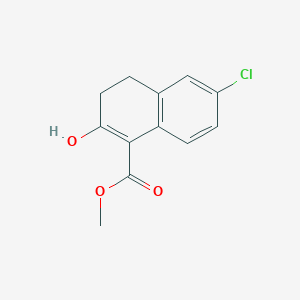
![6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine](/img/structure/B8274313.png)
